N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine
Overview
Description
“N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine” belongs to the class of organic compounds known as phenylpiperazines . It’s a derivative of piperazine, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
Fluorinated analogs related to this compound have been synthesized for their binding affinity for the 5-HT (1A) receptor . The cyclohexyl moiety in similar compounds was replaced by a bridge-fused ring (BFR) such as adamantyl, cubyl, bicyclo [2.2.2]octyl and bicyclo [2.2.1]heptyl to reduce the metabolic rate of the amide bond hydrolysis . A fluoromethyl group was introduced on the other bridgehead of the BFR to prevent defluorination by HF elimination .
Molecular Structure Analysis
The molecular weight of “N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine” is 422.56, and its molecular formula is C25H34N4O2 .
Chemical Reactions Analysis
The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Physical And Chemical Properties Analysis
Mechanism of Action
The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . Piperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP) have also been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists, and this compound has also been demonstrated to act in this way .
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-17-7-3-2-6-16(17)22-14-12-21(13-15-22)11-10-20-18-8-4-5-9-19-18/h2-9H,10-15H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGISIXBJEBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434301 | |
Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine | |
CAS RN |
155204-28-7 | |
Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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